5-苯基嘧啶

描述

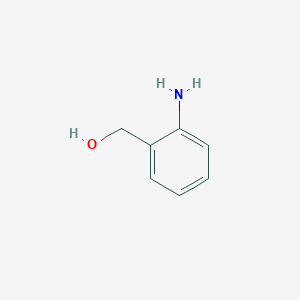

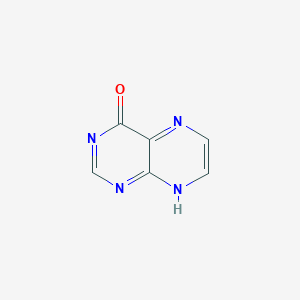

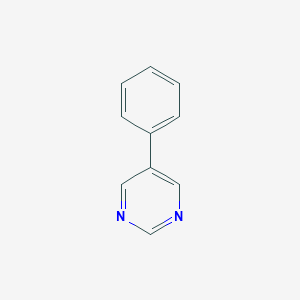

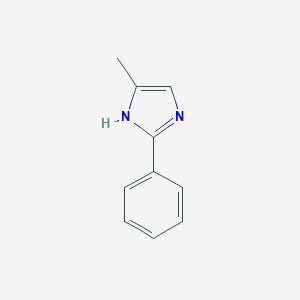

5-Phenylpyrimidine is a compound with the molecular formula C10H8N2 and a molecular weight of 156.19 . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine .

Synthesis Analysis

The synthesis of 5-Phenylpyrimidine derivatives involves various methods. For instance, the introduction of fluorophenylalkyl and fluorophenylalkenyl side chains at C-6 of the pyrimidine nucleus involves the lithiation of the pyrimidine derivatives and subsequent nucleophilic addition or substitution reactions .Molecular Structure Analysis

The molecular structure of 5-Phenylpyrimidine is characterized by a pyrimidine ring attached to a phenyl group . Further analysis would require specific tools and techniques, which are not detailed in the search results.Physical And Chemical Properties Analysis

5-Phenylpyrimidine is a crystalline solid . Its physical and chemical properties would be similar to those of pyrimidines, which include properties like melting point, boiling point, solubility in water, and acidity .科学研究应用

5-Phenylpyrimidine: A Comprehensive Analysis of Scientific Research Applications

Anti-inflammatory Agents: Research has indicated potential guidelines for developing new pyrimidines as anti-inflammatory agents, with detailed SAR (Structure-Activity Relationship) analysis suggesting avenues for synthesizing novel analogs with enhanced activities and minimal toxicity .

Organic Electronic Devices: Derivatives of 5-Phenylpyrimidine are widely utilized in organic electronic devices, including OLEDs (Organic Light-Emitting Diodes), solar cells, and sensors due to their favorable electronic properties .

Cytotoxicity Enhancement: Modification of 5-Phenylpyrimidine to its 5-hydroxymethyl derivative has been shown to significantly enhance cytotoxicity towards both normal and cancer cell lines, indicating its potential use in cancer research .

安全和危害

作用机制

Target of Action

5-Phenylpyrimidine is known to interact with several targets. It has been identified as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that inhibits the release of inflammatory mediators. In addition, 5-Phenylpyrimidine has been found to interact with FLT-3 kinase , a receptor tyrosine kinase that plays a key role in the regulation of the immune system .

Mode of Action

5-Phenylpyrimidine exerts its effects by inhibiting the activity of its target enzymes. As a PDE4 inhibitor, it prevents the breakdown of cAMP, leading to an increase in cAMP levels. This results in the suppression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . When interacting with FLT-3 kinase, it inhibits the kinase activity, which can lead to the suppression of the immune response .

Biochemical Pathways

The inhibition of PDE4 by 5-Phenylpyrimidine affects the cAMP-dependent pathway. Elevated cAMP levels can inhibit the release of inflammatory mediators, thereby reducing inflammation . The interaction with FLT-3 kinase can affect various signaling pathways involved in the immune response .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the drug’s effectiveness .

Result of Action

The inhibition of PDE4 and FLT-3 kinase by 5-Phenylpyrimidine can lead to anti-inflammatory and immunosuppressive effects. This can result in the reduction of inflammation and modulation of the immune response .

Action Environment

The action of 5-Phenylpyrimidine can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound. Moreover, the presence of other substances can lead to drug interactions, potentially affecting the action of 5-Phenylpyrimidine .

属性

IUPAC Name |

5-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXOXXGCJHYEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355798 | |

| Record name | 5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylpyrimidine | |

CAS RN |

34771-45-4 | |

| Record name | 5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-phenylpyrimidine?

A1: The molecular formula of 5-phenylpyrimidine is C10H8N2. Its molecular weight is 156.19 g/mol.

Q2: Are there any notable spectroscopic features of 5-phenylpyrimidine?

A2: 1H and 13C NMR spectroscopy, along with UV spectroscopy, are valuable tools for characterizing 5-phenylpyrimidine derivatives and monitoring their reactions. [, , , , ] For instance, NMR studies have been used to investigate the formation of σ-adducts between 5-phenylpyrimidine and potassium amide in liquid ammonia. [] These studies provide insights into the reactivity of the compound. Additionally, UV spectroscopy is used to assess the electronic properties and conjugation effects in 5-phenylpyrimidine derivatives. [, , ]

Q3: Does 5-phenylpyrimidine itself exhibit liquid crystalline properties?

A3: While 5-phenylpyrimidine itself is not typically mesogenic, its derivatives, particularly those with appropriate substituents and spacer groups, can exhibit liquid crystalline behavior. [, , , , , , , ]

Q4: What kind of liquid crystalline phases have been observed in 5-phenylpyrimidine derivatives?

A4: Derivatives of 5-phenylpyrimidine have been found to form various liquid crystal phases, including smectic A (SmA), smectic C (SmC), and nematic phases. [, , , , , , , ] The specific mesophase exhibited depends on the nature and position of the substituents, spacer lengths, and terminal groups attached to the 5-phenylpyrimidine core.

Q5: What is the significance of 'de Vries-like' properties in 5-phenylpyrimidine liquid crystals?

A5: 'De Vries-like' properties refer to liquid crystals that exhibit minimal layer contraction (≤1%) upon transitioning from the SmA phase to the SmC phase. [, , , , , , ] This property is highly desirable for formulating stable and chevron-free ferroelectric liquid crystal (FLC) mixtures for display applications. [, , , , , , ] Several 5-phenylpyrimidine derivatives have shown promising 'de Vries-like' behavior.

Q6: How does molecular structure influence the 'de Vries-like' properties in 5-phenylpyrimidine derivatives?

A6: Research indicates that factors like the length of the terminal carbosilane unit, the orientation of the aromatic core (normal or inverted), and the nanosegregating unit (siloxane or carbosilane) significantly influence the ‘de Vries-like’ properties. [, , ] For example, shortening the carbosilane end group tends to reduce the 'de Vries-like' behavior. [, ] The introduction of an ethynyl spacer in the core structure also disrupts the 'de Vries-like' properties, highlighting the sensitivity of this behavior to structural modifications. []

Q7: What is the role of nanosegregation in determining the liquid crystalline properties of 5-phenylpyrimidine derivatives?

A7: Nanosegregation, the separation of incompatible molecular segments into distinct domains, plays a crucial role in the self-assembly and mesophase formation of 5-phenylpyrimidine derivatives. [, , ] For instance, incorporating bulky, flexible end groups like organosiloxanes or carbosilanes promotes nanosegregation. [, , , , ] This separation enhances the 'de Vries-like' properties by affecting the orientational and translational order within the smectic layers.

Q8: How are 5-phenylpyrimidine derivatives synthesized?

A8: Common synthetic routes for 5-phenylpyrimidine derivatives include condensation reactions, nucleophilic substitutions, and cyclization reactions. [, , , , , , , ] The specific synthetic approach depends on the desired substitution pattern and target molecule.

Q9: What are some potential applications of 5-phenylpyrimidine derivatives?

A9: Besides their use in liquid crystal displays, 5-phenylpyrimidine derivatives have shown potential in other areas. Research suggests potential as inhibitors for dihydrofolate reductase (DHFR), a crucial enzyme in the folate cycle and a target for antibacterial and anticancer drugs. [, ] Additionally, some derivatives have exhibited activity against tumor necrosis factor-alpha converting enzyme (TACE), a target for inflammatory diseases. [] Furthermore, their use as fungicides and microbicides has been explored. [, , ]

Q10: How does the structure of 5-phenylpyrimidine derivatives affect their biological activity?

A10: Structure-activity relationship (SAR) studies indicate that modifying the substituents on the 5-phenylpyrimidine core significantly influences the biological activity of these compounds. [, , ] For instance, introducing a 5-phenyl group aims to improve lipophilicity and binding affinity to DHFR. [] 2,4-diamino-5-phenylpyrimidines were specifically investigated for their potential as selective DHFR inhibitors. []

Q11: Have any 5-phenylpyrimidine derivatives been investigated as potential drugs?

A11: Yes, while 5-phenylpyrimidine itself is not a drug, certain derivatives, particularly those with 2,4-diamino substitutions, have been explored as potential DHFR inhibitors. [, , ] This research aims to develop new therapeutic agents for bacterial infections and cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)

![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)